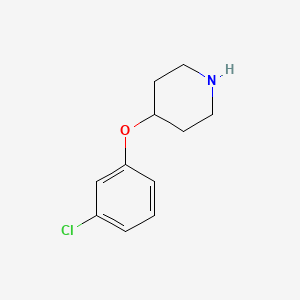











|
REACTION_CXSMILES
|
CNCCCC1(C2C=CC(F)=CC=2)OCCO1.C(=O)([O-])[O-].[K+].[K+].BrCC([N:28]1[CH2:33][CH2:32][CH:31]([O:34][C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([Cl:41])[CH:36]=2)[CH2:30][CH2:29]1)=O.C(=O)(O)[O-].[Na+].C(O)(=O)C(O)=O.FC1C=CC(C2(CCCN(CC(N3CCC(OC4C=CC=C(Cl)C=4)CC3)=O)C)OCCO2)=CC=1>C(O)C>[Cl:41][C:37]1[CH:36]=[C:35]([CH:40]=[CH:39][CH:38]=1)[O:34][CH:31]1[CH2:30][CH2:29][NH:28][CH2:33][CH2:32]1 |f:1.2.3,5.6,7.8|
|


|
Name
|
2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCCC1(OCCO1)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)N1CCC(CC1)OC1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.FC1=CC=C(C=C1)C1(OCCO1)CCCN(C)CC(=O)N1CCC(CC1)OC1=CC(=CC=C1)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
provided an oil
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OC2CCNCC2)C=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |